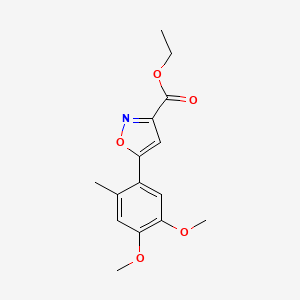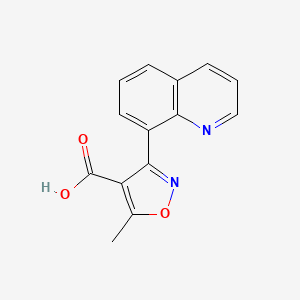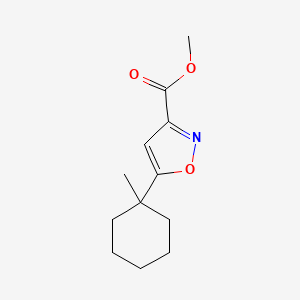
Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives, including this compound, can be achieved through microwave-assisted solid-phase synthesis. This method offers advantages such as shorter reaction times and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, hydroxylamine hydrochloride, and various catalysts such as 18-crown-6 and potassium carbonate. Reaction conditions often involve refluxing in methanolic solutions .
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.
Medicine: Isoxazole derivatives are found in many drugs, such as antibiotics, neurotoxins, and immunosuppressants.
Industry: The compound is used in the development of new materials and nanocatalysis
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate include:
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Methylisoxazole-3-carboxylic acid
- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester .
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl 5-(1-methylcyclohexyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-12(6-4-3-5-7-12)10-8-9(13-16-10)11(14)15-2/h8H,3-7H2,1-2H3 |
Clave InChI |
WREOBXDCADCLEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C2=CC(=NO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


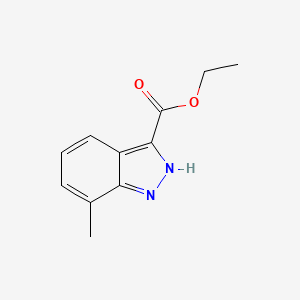
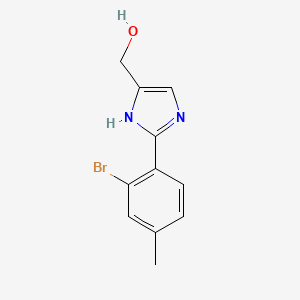
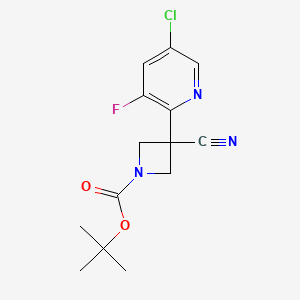
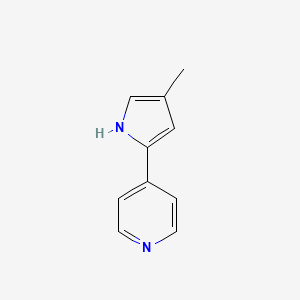
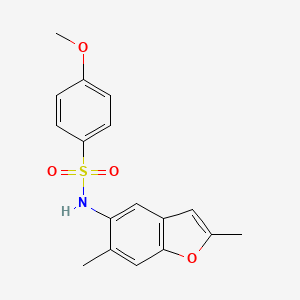

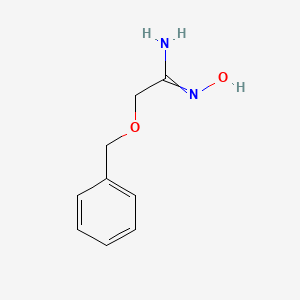
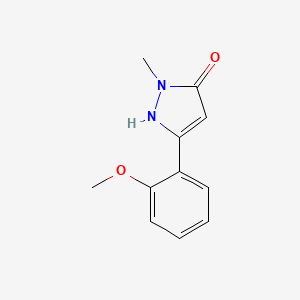
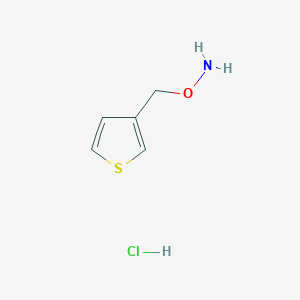
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)

![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
